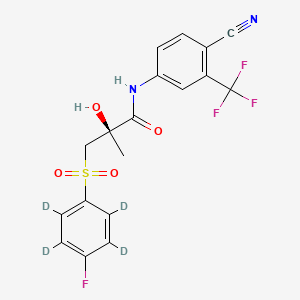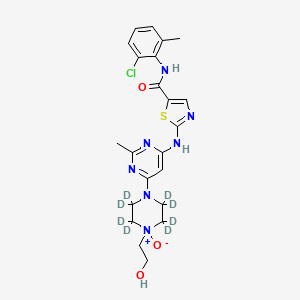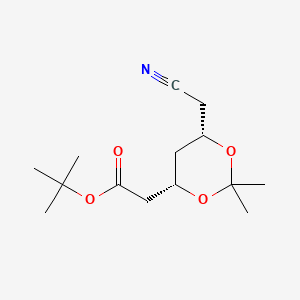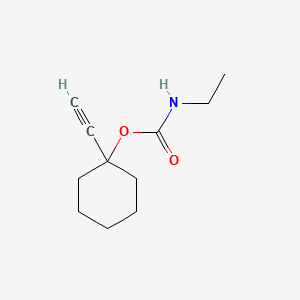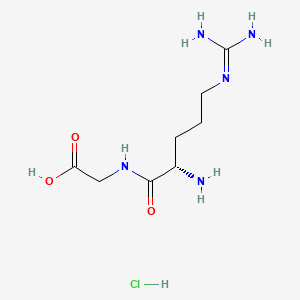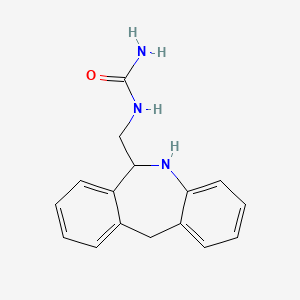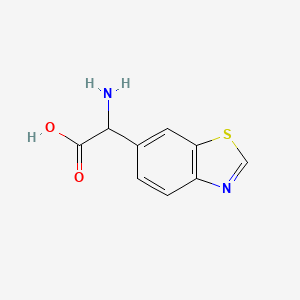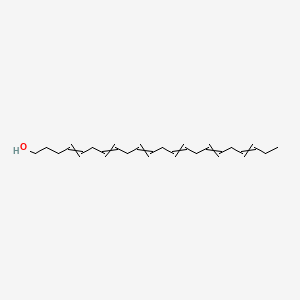
Docosa-4,7,10,13,16,19-hexaen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-4,7,10,13,16,19-hexaen-1-OL, also known as DHA alcohol or Docosahexaenyl alcohol, is a compound with the molecular formula C22H34O . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role .
Molecular Structure Analysis
The molecular structure of Docosa-4,7,10,13,16,19-hexaen-1-OL consists of a 22-carbon chain with six cis double bonds . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Docosa-4,7,10,13,16,19-hexaen-1-OL has a molecular weight of 314.50500 . The physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolic Pathways :
- It serves as an intermediate in the synthesis of arachidonic acid and related compounds, highlighting its role in biochemical synthesis processes (Steen, Pabon, & Dorp, 2010).
- Research shows its effects on the desaturation of linoleic acid and α-linolenic acid, indicating its importance in fatty acid metabolism (Actis Dato & Brenner, 1970).
- It has been used in the stereoselective synthesis of lipid mediators like maresin (Hong et al., 2019).
Anti-Inflammatory and Neuroprotective Actions :
- Studies have identified its role in generating bioactive products like protectin D1 and neuroprotectin D1, which have anti-inflammatory and neuroprotective properties (Serhan et al., 2006).
Synthesis of Analogues and Derivatives :
- Research includes the synthesis of ethyl ω-2H5-docosa-4, 7, 10, 13, 16, 19-hexaenoate, demonstrating the chemical versatility of this compound (Taber & You, 1994).
- Other studies have focused on creating specific isomers of this compound, highlighting its structural diversity and potential for creating various bioactive molecules (Morishita et al., 1999).
Pharmacological Potential :
- The compound has been studied for its potential in modulating inflammation and as a precursor to other bioactive lipids (Sun et al., 2007).
- It has been used in the development of inhibitors for enzymes like phospholipase A2, suggesting its potential in therapeutic applications (Holmeide & Skattebol, 2000).
Nutraceutical Applications :
- Studies have explored its use in developing functional supplements, demonstrating its significance in nutrition and health (Carullo et al., 2022).
Inhibition of Platelet Aggregation :
- Research indicates that certain isomers of this compound can inhibit blood platelet aggregation, a crucial factor in cardiovascular health (Chen et al., 2011).
Ophthalmological Research :
- Its derivatives, like neuroprotectin D1, have been studied for their roles in inflammation, neuroprotection, and nerve regeneration in the field of ophthalmology (Gordon & Bazan, 2013).
Eigenschaften
IUPAC Name |
docosa-4,7,10,13,16,19-hexaen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698039 |
Source


|
| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosa-4,7,10,13,16,19-hexaen-1-OL | |
CAS RN |
102783-20-0 |
Source


|
| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

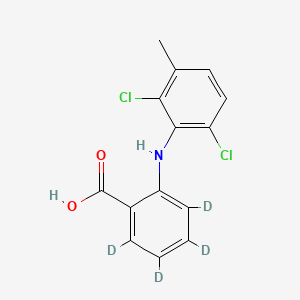
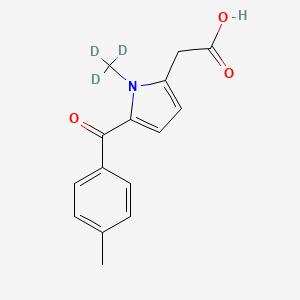
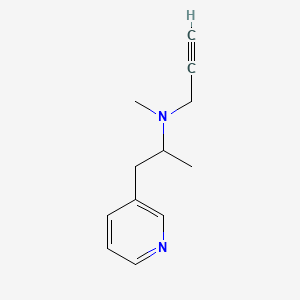
![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
